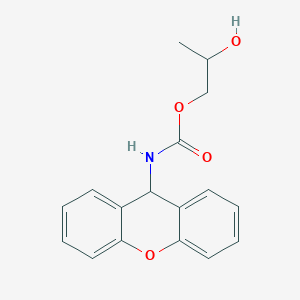
2-hydroxypropyl N-(9H-xanthen-9-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxypropyl N-(9H-xanthen-9-yl)carbamate is a chemical compound with a molecular formula of C18H17N3O6 and a molecular weight of 371.3441 g/mol . This compound is part of the xanthene derivatives family, which are known for their diverse applications in various fields such as pharmaceuticals, dyes, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxypropyl N-(9H-xanthen-9-yl)carbamate typically involves the reaction of xanthen-9-one with appropriate alkyl halides under specific conditions. One method involves the use of the dianion of xanthen-9-one, which reacts with alkyl halides to form various 9-alkyl derivatives of xanthen-9-ol . The reaction conditions often include the use of strong bases and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using industrial reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-hydroxypropyl N-(9H-xanthen-9-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
2-hydroxypropyl N-(9H-xanthen-9-yl)carbamate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-hydroxypropyl N-(9H-xanthen-9-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can interact with various enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-hydroxypropyl N-(9H-xanthen-9-yl)carbamate include other xanthene derivatives such as:
- 9-phenyl-9H-xanthen-9-ol
- 9-cyclohepta-2,4,6-trien-1-yl-9H-xanthen-9-ol
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Biological Activity
2-Hydroxypropyl N-(9H-xanthen-9-yl)carbamate (CAS No. 7473-47-4) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Formula: C13H13NO3
Molecular Weight: 233.25 g/mol
IUPAC Name: this compound
Structure: The compound features a xanthenyl group, which is known for its fluorescent properties, and a carbamate moiety that may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. These interactions can lead to:
- Enzyme Modulation: The compound may inhibit or activate specific enzymes, influencing metabolic pathways.
- Antioxidant Properties: It has been suggested that the xanthenyl group contributes to antioxidant activities, potentially protecting cells from oxidative stress.
- Neuroprotective Effects: Preliminary studies indicate that this compound may exhibit neuroprotective effects, particularly in models of neurodegenerative diseases.
In Vitro Studies
Several studies have investigated the biological activity of this compound in vitro:
- Neuroprotection in Neuroblastoma Cells:
- Antioxidant Activity:
In Vivo Studies
Limited in vivo studies have been conducted; however, initial findings suggest potential therapeutic applications:
- Alzheimer's Disease Models:
Case Studies
-
Case Study on Neuroprotection:
- A study involving the administration of this compound showed a reduction in neuronal apoptosis in models subjected to oxidative stress. The results highlighted its potential as a therapeutic agent for neurodegenerative conditions.
-
Pharmacokinetic Profile:
- Research into the pharmacokinetics of this compound revealed favorable absorption and distribution characteristics, enhancing its prospects for clinical application.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds was conducted:
Properties
CAS No. |
7473-47-4 |
|---|---|
Molecular Formula |
C17H17NO4 |
Molecular Weight |
299.32 g/mol |
IUPAC Name |
2-hydroxypropyl N-(9H-xanthen-9-yl)carbamate |
InChI |
InChI=1S/C17H17NO4/c1-11(19)10-21-17(20)18-16-12-6-2-4-8-14(12)22-15-9-5-3-7-13(15)16/h2-9,11,16,19H,10H2,1H3,(H,18,20) |
InChI Key |
BCJYUPIJOQUJEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















